hipA protein
Description
Properties
CAS No. |
144515-93-5 |
|---|---|
Molecular Formula |
C10H11FN2S |
Synonyms |
hipA protein |
Origin of Product |
United States |
Molecular Genetics and Evolutionary Landscape of Hipa Systems
Genomic Organization and Transcriptional Regulation of the hipBA Operon
The canonical hipBA operon, first characterized in Escherichia coli K-12, serves as a foundational model for understanding the genomic organization and transcriptional control of many HipA-containing TA systems.
In the typical hipBA operon, the antitoxin gene, hipB, is located immediately upstream of the toxin gene, hipA. This genetic arrangement is conserved in many bacterial species. The genes often exhibit a translational coupling, with the hipA and hipB genes overlapping by a small number of base pairs, as observed in E. coli K-12. asm.org This overlap suggests a coordinated expression of the two proteins, ensuring that the antitoxin HipB is available to neutralize the toxic effects of HipA upon translation. asm.org While the hipBA two-gene structure is common, variations exist, such as the three-gene hipBST operon found in E. coli O127, where a single hipA homolog is split into hipS and hipT, with hipB located upstream. asm.orgau.dk Another example is the Haemophilus influenzae HipBA system, which involves three components: HipB, HipAN, and HipAC, encoded by hipB, hipAN, and hipAC genes, respectively, with hipB located upstream of hipAN, which is upstream of hipAC. nih.gov
Transcriptional regulation of the hipBA operon is primarily mediated by the HipBA complex binding to specific operator sites within the promoter region. The promoter architecture typically includes these operator sites, which are recognized by the antitoxin HipB. mdpi.com In E. coli, the hipBA promoter contains multiple operator sites, often four, with a conserved consensus sequence. nih.govplos.orgnih.gov This consensus sequence in E. coli has been identified as 5'-TATCCN8GGATA-3', where N represents any nucleotide. nih.govuniprot.org HipB, which functions as a dimer and contains a helix-turn-helix (HTH) DNA-binding domain, binds to these operator sites. nih.govuniprot.orgasm.org Binding of HipB to the operators represses transcription of the hipBA operon. nih.govuniprot.org The binding can be cooperative, enhancing the regulatory effect. nih.govplos.org Structural studies have shown that HipB binding to DNA can induce a significant bend, which may contribute to the repression mechanism by affecting the interaction of RNA polymerase with the promoter. nih.govuniprot.org The promoter region also contains the -35 and -10 boxes, crucial elements for the recruitment of RNA polymerase and sigma factors, and these are often located within or near the operator sites. nih.gov
A key feature of the hipBA system is its autoregulation, primarily mediated by the HipBA protein complex. The complex, typically forming a heterotetramer of HipA2B2 in species like E. coli and Shewanella oneidensis, binds to the operator sites in the hipBA promoter region. asm.orgbiorxiv.org This binding leads to the repression of hipBA transcription, effectively creating a negative feedback loop. nih.govmdpi.complos.orguniprot.orgasm.orgbiorxiv.orgnih.gov While HipB is the primary DNA-binding component through its HTH domain, the formation of the HipBA complex enhances the regulatory effect. mdpi.comuniprot.org The interaction between HipA and HipB is crucial for this autoregulation and also for neutralizing the toxic activity of HipA. mdpi.comuniprot.orgfrontiersin.org The HipBA complex bound to the promoter DNA maintains HipA in an inactive state. nih.gov Upon degradation of the less stable antitoxin HipB, free HipA is released, leading to its toxic effects. mdpi.com The autoregulatory mechanism ensures that under normal conditions, the levels of HipA and HipB are tightly controlled, preventing the accumulation of free, active HipA. plos.org
Phylogenetic Analysis and Conservation of HipA-Homologous Kinases
Phylogenetic studies have revealed a significant diversity among HipA-homologous kinases and their associated TA systems across prokaryotes.
HipA-homologous kinases are widely distributed across both bacterial and archaeal domains. asm.orgbiorxiv.orgnih.govchalmers.se While the canonical hipBA system is prevalent in many bacteria, particularly Gram-negative species, diverse genetic organizations and HipA homologs are found in various prokaryotic lineages. nih.govasm.org Phylogenetic analyses have shown that HipA-homologous kinases are part of a larger superfamily of kinases, with some studies suggesting a common evolutionary origin deeply rooted in the tree of life, shared with eukaryotic kinases. chalmers.sepsu.edu The presence of HipA homologs in diverse bacterial and archaeal genomes indicates their ancient origin and ongoing evolutionary adaptation. chalmers.se
Diverse Genetic Organizations: Monocistronic, Bicistronic, and Tricistronic Operons (e.g., hipBST)
HipA-homologous kinases are encoded within TA modules displaying at least 10 different genetic organizations. While the canonical arrangement involves a bicistronic operon with the antitoxin gene (hipB) located upstream of the toxin gene (hipA), other configurations exist, including monocistronic and tricistronic operons. asm.orgnih.govresearchgate.netresearchgate.net
A well-characterized example of a bicistronic operon is the hipBA module found in Escherichia coli. In this arrangement, the hipB gene is located upstream of and overlaps with the hipA gene, suggesting translational coupling. The HipB protein, a Cro/CI-like DNA-binding protein, acts as a transcriptional repressor of the hipBA operon by binding to upstream operator sites. nih.govasm.org HipB also neutralizes the toxic effect of HipA by forming a complex. uniprot.orgebi.ac.ukuniprot.org
Beyond the bicistronic hipBA operon, HipA homologs can be found in monocistronic operons, meaning the hipA gene is transcribed as a single unit without an adjacent antitoxin gene. An example is the yjjJ gene in E. coli K-12, which encodes a HipA homolog and is found in a monocistronic operon. asm.orgresearchgate.netresearchgate.netbiorxiv.org Interestingly, YjjJ contains an N-terminal helix-turn-helix (HTH) domain, which may compensate for the absence of a dedicated DNA-binding antitoxin, although the regulation of its kinase activity remains under investigation. biorxiv.org
Tricistronic operons involving HipA homologs have also been identified. A notable instance is the hipBST system found in enteropathogenic E. coli O127:H6. This operon encodes three separate proteins: HipB, HipS, and HipT. asm.orgresearchgate.netbiorxiv.orgbiorxiv.orgelifesciences.orgelifesciences.org In this tripartite system, HipT functions as the HipA-like kinase toxin, while HipS acts as the antitoxin, neutralizing HipT activity. biorxiv.orgbiorxiv.orgelifesciences.orgelifesciences.org HipB in the hipBST operon contains an HTH domain and is homologous to HipB of the hipBA system, suggesting a role in transcriptional regulation, although it does not directly counteract HipT kinase activity. biorxiv.orgbiorxiv.orgelifesciences.org
The diversity in genetic organization of hipA systems is further highlighted by phylogenetic analyses, which have revealed several novel kinase families associated with various operon structures and putative antitoxins containing diverse domains, including HipS-HIRAN, HipS, γδ-resolvase, or Stl repressor-like domains. asm.orgnih.govresearchgate.netresearchgate.net
Here is a table summarizing the diverse genetic organizations of hipA systems:
| Operon Type | Gene Composition (Example) | Organism (Example) | Key Features |
| Bicistronic | hipB-hipA | Escherichia coli K-12 | Antitoxin (hipB) upstream of toxin (hipA), often translationally coupled. Antitoxin represses transcription and neutralizes toxin. nih.govasm.orguniprot.orgebi.ac.ukuniprot.org |
| Monocistronic | yjjJ | Escherichia coli K-12 | Single toxin gene (yjjJ) without adjacent antitoxin. May contain an N-terminal HTH domain. asm.orgresearchgate.netresearchgate.netbiorxiv.org |
| Tricistronic | hipB-hipS-hipT | Escherichia coli O127:H6 | Encodes HipB (transcriptional regulator), HipS (antitoxin), and HipT (toxin). asm.orgresearchgate.netbiorxiv.orgbiorxiv.orgelifesciences.orgelifesciences.org |
Evolutionary Trajectories and Functional Diversification of HipA Homologs
Phylogenetic analysis of Hip kinases across bacteria and archaea has revealed a broad superfamily with significant diversity, suggesting complex evolutionary trajectories involving gene duplication, splitting, and functional diversification. asm.orgnih.govresearchgate.netresearchgate.net
Mechanisms of hipA Gene Duplication and Splitting
Gene duplication is a widely recognized mechanism driving genome evolution and function. massey.ac.nznih.govbiorxiv.org Studies on gene family evolution, including those related to toxin-antitoxin systems, indicate that duplicated genes can experience accelerated evolutionary rates, particularly in one of the copies, often the daughter copy. nih.govbiorxiv.org This accelerated evolution can be influenced by positive selection and can lead to neofunctionalization or subfunctionalization. nih.gov
The diversity observed in HipA homologs and their associated operons suggests that gene duplication events involving ancestral HipA-like kinases have played a significant role in the expansion and diversification of this protein family. Following duplication, the duplicated genes could have undergone processes like divergence in sequence and function, leading to the distinct HipA-homologous kinase families and operon structures observed today. The presence of split HipA homologs, such as HipT and HipS which correspond to different regions of the full-length HipA, further supports mechanisms involving gene splitting or rearrangement events during evolution. biorxiv.orgbiorxiv.orgasm.orgnih.gov
Phylogenetic analyses indicate that events like the reversion of the hipBA gene order have occurred independently multiple times throughout evolution. asm.orgnih.govresearchgate.netresearchgate.net This suggests dynamic evolutionary processes shaping the organization of these TA systems.
Conserved Motifs and Domains Across HipA Kinase Superfamilies
HipA belongs to the phosphatidylinositol 3/4-kinase superfamily, although it functions as a serine/threonine protein kinase in bacteria, phosphorylating protein substrates rather than lipids. asm.orgnih.govasm.org Despite the difference in substrate class compared to some members of the superfamily, HipA and its bacterial homologs retain conserved structural elements and key amino acids within their catalytic core domains that are characteristic of this kinase superfamily. nih.govasm.org
Multiple sequence alignments of the HipA family and related bacterial protein families reveal conserved motifs spanning the catalytic core domain. These motifs correspond to distinct structural elements observed in crystal structures of PI 3/4-kinase family proteins. nih.gov Key conserved residues within these motifs include the catalytic aspartate (e.g., aspartate 309 in E. coli HipA), magnesium-binding residues (e.g., asparagine 314 and aspartate 332 in E. coli HipA), and the ATP-binding lysine (B10760008) (e.g., lysine 181 in E. coli HipA). nih.govresearchgate.net These conserved residues are essential for the kinase activity of HipA. nih.govasm.org
HipA shares its fold with human cyclin-dependent kinases and maintains the conserved motifs necessary for kinase activity. biorxiv.orgasm.org The catalytic core domain is typically located in the C-terminal part of HipA-like proteins. asm.org
In addition to the catalytic core, some HipA homologs contain other domains that contribute to their function or regulation. For instance, HipA proteins often have an N-terminal globular domain of approximately 100 amino acids, which does not have detectable homologs outside the HipA family and closely related bacterial protein families. asm.org Some HipA homologs encoded by monocistronic operons may contain an N-terminal HTH DNA-binding domain, as seen in YjjJ. researchgate.netbiorxiv.org
The tripartite HipT kinase, while homologous to the core kinase domain of HipA, lacks the approximately 100-amino-acid N-subdomain-1 present in HipA. biorxiv.orgbiorxiv.orgasm.org However, HipT retains the four conserved Hip kinase motifs: the Gly-rich loop, activation loop, catalytic motif, and Mg²⁺-binding motif. biorxiv.orgasm.org A conserved serine residue adjacent to the Gly-rich loop is subject to autophosphorylation in both HipT and HipA. biorxiv.orgasm.orgnih.gov
The antitoxin HipS, found in the hipBST system, exhibits sequence and structural similarity to the N-terminal subdomain 1 of HipA and functions to inhibit HipT kinase activity, partly by inserting a conserved tryptophan residue into the active site. biorxiv.orgbiorxiv.orgelifesciences.orgelifesciences.org
Other Hip kinase families identified through phylogenetic analysis also contain the four conserved core Hip sequence motifs, suggesting they are likely active kinases. biorxiv.org Some novel families are associated with putative antitoxins containing domains like HipS-HIRAN, HipS, γδ-resolvase, or Stl repressor-like domains, highlighting the modular nature and evolutionary flexibility of these systems. asm.orgnih.govresearchgate.netresearchgate.net HIRAN domains, found in some Hip kinase-associated proteins, are known to bind single- or double-stranded DNA ends. asm.orgnih.govresearchgate.netbiorxiv.org
The conserved motifs and domains across the HipA kinase superfamily and its associated proteins underscore their common evolutionary origin while the variations reflect functional diversification and adaptation to different genetic contexts and regulatory mechanisms.
Here is a table summarizing some conserved motifs and domains in HipA and its homologs:
| Motif/Domain | Location (Example: E. coli HipA) | Function/Characteristic |
| Catalytic Core Domain | C-terminal part | Contains conserved kinase motifs essential for catalytic activity. nih.govasm.org |
| Gly-rich loop | Within catalytic core | Conserved motif involved in ATP binding. biorxiv.orgasm.org |
| Activation loop | Within catalytic core | Involved in regulating kinase activity. biorxiv.orgasm.org |
| Catalytic motif (Aspartate) | Within catalytic core (e.g., D309) | Essential catalytic residue. nih.govresearchgate.net |
| Mg²⁺-binding motif (Asparagine, Aspartate) | Within catalytic core (e.g., N314, D332) | Involved in binding magnesium ions required for kinase activity. nih.govresearchgate.net |
| ATP-binding motif (Lysine) | Within catalytic core (e.g., K181) | Involved in binding ATP. nih.govresearchgate.net |
| Autophosphorylation site | Near Gly-rich loop (e.g., S150) | Serine residue that can be autophosphorylated, affecting activity. nih.govbiorxiv.orgasm.orgnih.govresearchgate.net |
| N-terminal globular domain | N-terminal (~100 aa) | Present in HipA, but homologs are limited to closely related families. asm.org |
| HTH domain | N-terminal (in some homologs like YjjJ) | Helix-turn-helix DNA-binding domain, potentially involved in regulation. researchgate.netbiorxiv.org |
| HipS-like domain | Associated with some Hip kinases | Exhibits similarity to HipS of hipBST, can function as an antitoxin. asm.orgnih.govresearchgate.netresearchgate.netbiorxiv.org |
| HIRAN domain | Associated with some Hip kinases | Binds single- or double-stranded DNA ends. asm.orgnih.govresearchgate.netbiorxiv.org |
Structural Biology of Hipa Protein and Its Complexes
Overall Tertiary and Quaternary Structure of HipA Protein
The tertiary structure of the this compound is characterized by a globular fold consisting of 15 β-strands and 15 α-helices. nih.gov This single polypeptide chain folds into a three-dimensional arrangement that can be divided into an N-terminal α/β domain and a C-terminal all-α-helical domain. nih.gov The quaternary structure refers to the arrangement of multiple HipA subunits, which often occurs in complex with its cognate antitoxin, HipB, to form a heterotetramer. uniprot.org
The kinase domain is comprised of an N-terminal lobe and a C-terminal lobe connected by a hinge region, with the ATP-binding site located at their interface. whiterose.ac.uk Key features of eukaryotic kinases, such as a glycine-rich loop (functionally analogous to a P-loop) that is crucial for ATP binding, are also present in HipA. nih.govelifesciences.org The conformation of this loop is dependent on the phosphorylation state of a conserved serine residue (Ser150 in E. coli), which regulates kinase activity. nih.govelifesciences.org
Table 1: Structural Homology of this compound
| Feature | Description | Homologous Eukaryotic Kinase Family | Source(s) |
|---|---|---|---|
| Overall Fold | Atypical protein kinase fold | Cyclin-Dependent Kinases (CDKs) | nih.gov, biorxiv.org, nih.gov |
| Superfamily | Phosphatidylinositol 3/4-kinase (PI 3/4-kinase) | PI 3/4-kinases | nih.gov, asm.org |
| Key Motif | Glycine-rich loop (P-loop analog) | Eukaryotic Protein Kinases | nih.gov, elifesciences.org |
| Domain Org. | N-terminal and C-terminal lobes | General Protein Kinase Structure | nih.gov, whiterose.ac.uk |
The active site of HipA is located within the catalytic core domain and contains several conserved motifs shared with the PI 3/4-kinase superfamily. nih.govasm.org These motifs are crucial for ATP binding, magnesium ion coordination, and phosphotransferase activity. nih.gov The key amino acids that form the active site are highly conserved across HipA homologs. nih.gov
Specific residues are essential for its catalytic function. In E. coli HipA, these include Lysine-181, which is involved in ATP binding. nih.gov The catalytic residue responsible for the phosphotransfer reaction is Aspartate-309. nih.gov Additionally, Aspartate-332 and Asparagine-314 are critical for coordinating the Mg²⁺ ion, which is a necessary cofactor for kinase activity. nih.gov Mutation of these conserved residues, such as D309Q, results in an inactive protein that loses its ability to induce growth arrest. nih.govnih.gov The active site architecture also includes a flexible "activation loop" near the active site, which is involved in substrate binding and catalysis. nih.gov
Table 2: Key Catalytic Residues in E. coli HipA
| Residue | Function | Conserved Motif | Source(s) |
|---|---|---|---|
| Lys181 | ATP-binding | Motif 2 | nih.gov |
| Asp309 | Catalytic residue | Motif 6 | nih.gov |
| Asn314 | Mg²⁺-binding | Motif 6 | nih.gov |
| Asp332 | Mg²⁺-binding | Motif 7 | nih.gov |
| Ser150 | Regulatory autophosphorylation | Glycine-rich loop | nih.gov, nih.gov, elifesciences.org |
Complex Formation with Cognate Antitoxins
HipA forms a stable complex with its cognate antitoxin, HipB. The typical stoichiometry of this complex is a HipA₂B₂ heterotetramer. uniprot.orgnih.gov In this arrangement, a central homodimer of the HipB antitoxin is flanked by two molecules of the HipA toxin. nih.gov The HipB dimer forms an extensive interface, burying a significant portion of its accessible surface area. nih.gov Each HipA monomer interacts with both the N- and C-domains of the HipB dimer, effectively sandwiching the antitoxin-DNA complex. nih.gov
The HipB antitoxin neutralizes HipA toxicity and acts as a transcriptional repressor of the hipBA operon. uniprot.orgnih.gov HipB contains a classic helix-turn-helix (HTH) DNA-binding domain that allows it to bind to palindromic operator sequences in the hipBA promoter region. nih.govbiorxiv.org
The mechanism of HipA inhibition by HipB is distinct from many other type II toxin-antitoxin systems, as HipB does not directly occlude the HipA active site. nih.govnih.gov Instead, inhibition is thought to occur through several non-competitive mechanisms. One proposed mechanism is the sequestration of HipA on the DNA via the HipB DNA-binding domain. nih.govresearchgate.net When the HipA-HipB complex binds to the operator DNA, it induces a significant bend of about 70 degrees. uniprot.org This DNA distortion brings the two HipA molecules into close proximity, allowing them to dimerize, which may block the active site and inactivate the kinase. uniprot.org Another suggested mechanism involves allosteric inhibition, where the binding of HipB induces conformational changes in HipA that are incompatible with catalysis. nih.gov The binding of HipB to HipA involves noncontiguous regions from both the N- and C-domains of HipA interacting with the lateral sides of the HipB dimer. nih.gov
Furthermore, some bacteria possess more complex, tripartite Hip systems. In enteropathogenic E. coli O127:H6, the hipBST system involves three proteins. nih.govnih.gov Here, the ancestral hipA gene appears to have been split into two genes: hipT, which encodes the core kinase domain, and hipS, which is homologous to the N-terminal subdomain of HipA and functions as the primary antitoxin. elifesciences.org HipB retains its role as a transcriptional regulator. elifesciences.org The structure of the HipBST complex is markedly different from the canonical E. coli HipBA complex but shares similarities with the S. oneidensis HipBA structure. elifesciences.org Similarly, the Haemophilus influenzae HipBA system is also an unusual three-component system involving HipB, a HipA N-terminal fragment (HipAₙ), and a HipA C-terminal fragment (HipAₙ). researchgate.net
Table 3: Comparison of HipBA System Architectures
| Organism | System | Stoichiometry/Components | Key Structural Features | Source(s) |
|---|---|---|---|---|
| Escherichia coli | HipBA | HipA₂B₂ | Canonical heterotetramer; HipA sandwiches HipB dimer on DNA. | nih.gov, uniprot.org |
| Shewanella oneidensis | HipBA | HipA₂B₂ | Distinct ternary complex with DNA; different HipA-HipB interaction mode. | nih.gov, elifesciences.org |
| E. coli O127:H6 | HipBST | HipB, HipS, HipT | Tripartite system; HipS (HipA N-domain homolog) is the antitoxin for HipT kinase. | nih.gov, elifesciences.org, elifesciences.org |
| Haemophilus influenzae | HipBA | HipB, HipAₙ, HipAₙ | Three-component system with split HipA toxin (N- and C-terminal fragments). | researchgate.net |
Table of Compounds Mentioned
| Compound Name | |
|---|---|
| Adenosine (B11128) triphosphate | (ATP) |
Structural Dynamics and Conformational Changes Associated with Activity
The catalytic activity of the this compound is intricately regulated by a series of dynamic structural changes and interactions. These conformational shifts are essential for modulating its function, particularly in the context of the HipA-HipB toxin-antitoxin system. The regulation involves both the sequestration and conformational inactivation by its cognate antitoxin, HipB, and a unique mechanism of autoinhibition via autophosphorylation.
Interactions Restricting Catalysis within the Complex
The interaction between HipA and its antitoxin HipB is a primary mechanism for neutralizing HipA's toxic kinase activity. Unlike many toxin-antitoxin systems where the antitoxin directly blocks the active site of the toxin, HipB inhibits HipA through more complex allosteric and conformational mechanisms. elifesciences.orgnih.govgenscript.com When HipA is part of the HipA-HipB-DNA complex, the HipB dimer is positioned between two HipA molecules. nih.govgenscript.com This interaction locks the HipA enzyme into an inactive, open conformation, which is thought to prevent the large-scale domain movements necessary for catalysis upon substrate binding. nih.gov
Several models for this inhibition have been proposed:
Conformational Inactivation: HipB binding is believed to prevent the conformational changes in HipA that are required for its kinase activity. elifesciences.orgnih.gov
Sequestration: By forming a complex with HipA on the DNA, HipB effectively sequesters the toxin, preventing it from accessing its cellular targets. elifesciences.orgnih.govgenscript.com
Dimerization-induced Occlusion: In higher-order structures involving the hipBA promoter, the binding of the HipA-HipB complex induces significant bending of the DNA by approximately 70 degrees. nih.govuniprot.org This DNA bend juxtaposes the two HipA molecules, facilitating their dimerization. uniprot.orgnih.gov The resulting HipA-HipA interaction interface physically blocks the active site of each kinase, providing a potent mechanism of inhibition. uniprot.orgnih.gov
The table below summarizes the key interacting components and their roles in restricting HipA catalysis.
| Interacting Component | Mechanism of Catalysis Restriction | Structural Consequence |
| HipB Antitoxin | Binds to HipA, locking it in an inactive conformation. nih.gov | Prevents domain movements required for catalysis. elifesciences.orgnih.gov |
| DNA (hipBA operator) | Acts as a scaffold for the formation of a higher-order inhibitory complex. nih.gov | Bends by ~70° upon complex formation. nih.govuniprot.org |
| HipA (Monomer 2) | Dimerizes with another HipA molecule within the complex. nih.gov | Occludes the active site, preventing substrate access. nih.gov |
Role of Autophosphorylation in Modulating HipA Structure and Activity
Autophosphorylation serves as a critical, self-contained regulatory mechanism for HipA, leading to its inactivation. nih.gov This process centers on a specific and highly conserved serine residue, Ser150, located within the ATP-binding P-loop (or Gly-rich loop). elifesciences.orgnih.govnih.gov Uniquely, in its unphosphorylated, active state, Ser150 is buried deep within the protein's core, making it inaccessible for phosphorylation. nih.govacs.org
The regulation of HipA activity via autophosphorylation is driven by a significant conformational change characterized by a P-loop "in-out" equilibrium. nih.govnih.gov
"In-State" (Active): In the unphosphorylated form, the P-loop is in an inward conformation. This state is competent for binding ATP and is catalytically active. elifesciences.org
"Out-State" (Inactive): For autophosphorylation to occur, the P-loop must transiently adopt an "out-state," which exposes the otherwise buried Ser150. nih.govacs.orgnih.gov This allows for an intermolecular trans-autophosphorylation event, where one HipA molecule phosphorylates another. nih.gov The addition of the phosphate (B84403) group to Ser150 stabilizes this "out-state". nih.govnih.gov This conformational change disrupts the architecture of the ATP-binding pocket, preventing ATP from binding and thereby inactivating the kinase. elifesciences.orgnih.govnih.gov
This autophosphorylation-induced inactivation is a key step in the bacterial persistence cycle. After HipA has phosphorylated its cellular targets to induce dormancy, its subsequent inactivation by autophosphorylation is crucial for allowing the persister cells to eventually exit the dormant state and resume growth. nih.govnih.gov Studies have shown that a mutant HipA where Ser150 is replaced by alanine (B10760859) (S150A) cannot be autophosphorylated and is defective in promoting multidrug tolerance. nih.govnih.gov The autophosphorylation event is accompanied by a large conformational change, shifting the protein from an unstructured state to a more compact, folded phosphorylated form. nih.govresearchgate.net
The following table details the states of HipA as modulated by the phosphorylation of Ser150.
| HipA State | Phosphorylation Status of Ser150 | P-Loop Conformation | ATP Binding | Catalytic Activity |
| Active | Unphosphorylated | "In-State" elifesciences.orgacs.org | Yes elifesciences.org | Active elifesciences.org |
| Inactive | Phosphorylated | "Out-State" nih.govnih.gov | No uniprot.orgnih.gov | Inactive uniprot.orgnih.gov |
Enzymatic Mechanisms and Substrate Specificity of Hipa Kinase
Identification and Characterization of Primary Substrates
HipA functions as a serine/threonine kinase, transferring a phosphate (B84403) group from ATP to a protein substrate. uniprot.org The catalytic activity involves the phosphorylation of a serine or threonine residue on the target protein, utilizing ATP as the phosphate donor and releasing ADP and a phosphorylated protein. uniprot.org
Phosphorylation of Aminoacyl-tRNA Synthetases (e.g., GltX, TrpS, LysS)
A key mechanism by which HipA exerts its toxicity is through the phosphorylation of aminoacyl-tRNA synthetases (aaRSs). biorxiv.orgasm.orgbiorxiv.orgresearchgate.net These enzymes are essential for protein synthesis, catalyzing the attachment of the correct amino acid to its corresponding tRNA molecule. ebi.ac.ukrcsb.orgwikipedia.org HipA-mediated phosphorylation inactivates these synthetases, thereby inhibiting the charging of tRNA molecules. asm.orgnih.govuniprot.org
One well-characterized substrate of HipA is glutamyl-tRNA synthetase (GltX). nih.govasm.orgnih.gov HipA phosphorylates GltX at serine 239, a residue located within its ATP-binding site. nih.govuniprot.org This phosphorylation event inhibits the activity of GltX. nih.govuniprot.org
Studies have also indicated that HipA can phosphorylate other aminoacyl-tRNA synthetases, including tryptophanyl-tRNA synthetase (TrpS) and lysyl-tRNA synthetase (LysS). biorxiv.orgbiorxiv.orgresearchgate.net For instance, HipA1 and HipA2, variants of HipA, have been shown to phosphorylate TrpS and GltX in Caulobacter crescentus. biorxiv.orgbiorxiv.orgresearchgate.net HipA2 has also been reported to target LysS in this organism. biorxiv.orgbiorxiv.org
Specificity of HipA and its Variants (e.g., HipA7, HipA2) for Different Synthetases
The substrate specificity can vary between different HipA variants. HipA7, a variant of HipA, has shown differences in its substrate targeting compared to wild-type HipA. nih.govresearchgate.net When moderately overproduced from plasmids, HipA7 primarily targeted GltX, while wild-type HipA phosphorylated several additional substrates involved in translation, transcription, and replication. nih.govresearchgate.net These additional substrates included ribosomal protein L11 (RplK) and the negative modulator of replication initiation, SeqA. nih.govresearchgate.net HipA7 generally exhibits reduced kinase activity compared to HipA. researchgate.net
In Caulobacter crescentus, HipA1 and HipA2 exhibit distinct substrate specificities among aminoacyl-tRNA synthetases. HipA1 phosphorylates TrpS and GltX, while HipA2 targets LysS, TrpS, and GltX according to some reports. biorxiv.orgbiorxiv.orgresearchgate.netasm.org However, another study suggested that HipA2 only phosphorylates and inhibits TrpS, and not LysS or GltX. biorxiv.orgbiorxiv.org These findings highlight that the substrate specificity of HipA and its variants can differ depending on the specific variant and potentially the organism.
Biochemical Consequences of Substrate Phosphorylation
The phosphorylation of aminoacyl-tRNA synthetases by HipA leads to significant biochemical consequences within the cell, primarily impacting protein synthesis.
Inhibition of Aminoacylation and tRNA Charging
Phosphorylation of aminoacyl-tRNA synthetases by HipA directly inhibits their enzymatic activity. asm.orgnih.govuniprot.org This inhibition prevents the attachment of amino acids to their corresponding tRNA molecules, a process known as aminoacylation or tRNA charging. asm.orgwikipedia.orgnih.gov For example, phosphorylation of GltX at serine 239 prevents the charging of tRNAGlu. nih.govuniprot.org
The consequence of inhibited aminoacylation is an accumulation of uncharged tRNA molecules within the cell. nih.govuniprot.org
Stalled Protein Synthesis and Ribosome Activity
The accumulation of uncharged tRNA due to inhibited aminoacylation leads to stalled protein synthesis. asm.orgnih.govuniprot.orguniprot.org Ribosomes require charged tRNA molecules to incorporate amino acids into growing polypeptide chains according to the mRNA sequence. When the necessary charged tRNAs are unavailable, ribosomes stall on the mRNA. asm.orgnih.govuniprot.orguniprot.org This stalling of ribosomes effectively halts translation, the process of protein synthesis. asm.orgnih.govuniprot.orguniprot.org
The inhibition of protein synthesis is a primary mechanism by which HipA exerts its toxic effect and induces a state of growth arrest or dormancy in bacterial cells. nih.govuniprot.orguniprot.org The stalled protein synthesis and subsequent growth inhibition contribute to the increased multidrug tolerance observed in bacteria expressing HipA. nih.govuniprot.orguniprot.org
Broader Phosphoproteomic Landscape of HipA Activity
Beyond the well-established targets like aminoacyl-tRNA synthetases, phosphoproteomic studies have revealed a broader range of proteins that can be phosphorylated upon HipA expression. researchgate.netnih.govplos.org These studies, often utilizing techniques like SILAC-based quantitative phosphoproteomics, aim to identify the global phosphorylation changes induced by HipA activity. nih.govresearchgate.net
While GltX is consistently identified as a major substrate, particularly for HipA7, wild-type HipA has been shown to phosphorylate additional proteins involved in various cellular processes, including translation, transcription, and replication. nih.govresearchgate.net Examples of these additional targets include ribosomal protein L11 (RplK) and SeqA. nih.govresearchgate.net
Comparative phosphoproteomic analyses between different HipA variants or in different bacterial species can provide insights into the conserved and divergent substrates of HipA-like kinases. nih.govplos.org Studies in Klebsiella pneumoniae, for instance, have shown that its HipA homolog shares multiple substrates with E. coli HipA, including GltX, which appears to be a prominent target in both organisms. nih.govplos.org These broader phosphoproteomic investigations contribute to a more comprehensive understanding of how HipA signaling impacts cellular physiology beyond the direct inhibition of aminoacyl-tRNA synthetases. nih.govplos.orgembopress.orgmpg.demedrxiv.org
Identification of Additional Putative Substrates Beyond tRNA Synthetases (e.g., RplK, RcsB, PspA, SeqA)
Beyond its primary target, GltX, HipA has been shown to phosphorylate a range of other proteins in Escherichia coli, expanding its influence over cellular activities. Quantitative phosphoproteomic studies have been instrumental in identifying these additional putative substrates.
Notably, ribosomal protein L11 (RplK) and the negative modulator of replication initiation, SeqA, have been identified as substrates phosphorylated by HipA researchgate.netnih.govuni-tuebingen.de. These findings suggest HipA's direct involvement in regulating translation and DNA replication. Another protein identified as a potential substrate, particularly for the HipA variant HipA7 when expressed endogenously, is the phage shock protein A (PspA) nih.govuni-tuebingen.deplos.org. One study also indicated phosphorylation of RcsB by HipA uni-tuebingen.de.
The identification of these substrates, distinct from aminoacyl-tRNA synthetases, highlights the broader scope of HipA's kinase activity and its potential to modulate multiple cellular pathways.
| Putative HipA Substrates (Beyond GltX) | Cellular Process Involved | Supporting Evidence |
| Ribosomal protein L11 (RplK) | Translation | researchgate.netnih.govuni-tuebingen.de |
| SeqA | Replication initiation (negative modulator) | researchgate.netnih.govuni-tuebingen.de |
| Phage shock protein A (PspA) | Phage shock response, membrane integrity | nih.govuni-tuebingen.deplos.org |
| RcsB | Stress response, biofilm formation | uni-tuebingen.de |
Impact on Diverse Cellular Processes through Multi-Target Phosphorylation
The phosphorylation of multiple targets by HipA contributes to its ability to induce a state of dormancy and multidrug tolerance. While phosphorylation of GltX is a primary mechanism leading to the stringent response and inhibition of translation, the phosphorylation of additional substrates like RplK, SeqA, and PspA suggests a more complex and widespread impact on cellular physiology researchgate.netnih.govuni-tuebingen.de.
Phosphorylation of proteins involved in translation, such as RplK, can directly contribute to the observed inhibition of protein synthesis upon HipA overexpression researchgate.netnih.govuni-tuebingen.de. Similarly, targeting SeqA, a regulator of replication initiation, indicates that HipA can influence DNA replication control researchgate.netnih.govuni-tuebingen.de. The phosphorylation of PspA, involved in the phage shock response and maintenance of membrane integrity, suggests a potential role for HipA in modulating cellular stress responses and membrane function nih.govuni-tuebingen.deplos.org.
Collectively, the multi-target phosphorylation orchestrated by HipA allows it to exert control over fundamental cellular processes, including translation, transcription, and replication, contributing to the establishment of a persistent, drug-tolerant state researchgate.netnih.govuni-tuebingen.deplos.org.
ATP Binding and Catalytic Mechanism of HipA Kinase Activity
HipA functions as a protein kinase by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Its kinase activity is dependent on ATP binding and the presence of specific catalytic and metal-binding residues. HipA contains conserved motifs characteristic of the phosphatidylinositol 3/4-kinase superfamily, which include residues essential for ATP binding and catalysis nih.govasm.orgresearchgate.net.
Key residues involved in HipA's kinase activity have been identified through sequence analysis and mutational studies. Lysine (B10760008) 181 (Lys181) is recognized as an ATP-binding residue, crucial for the interaction with the nucleotide substrate nih.govuniprot.orgresearchgate.net. Aspartate 309 (Asp309) serves as the catalytic residue within the kinase active site nih.govasm.orgresearchgate.net. Additionally, Asparagine 314 (Asn314) and Aspartate 332 (Asp332) are involved in binding the essential magnesium ion cofactor required for phosphotransfer activity nih.govasm.orgresearchgate.net.
A critical regulatory mechanism of HipA activity involves autophosphorylation at Serine 150 (Ser150) nih.govasm.orgplos.orgresearchgate.netelifesciences.orgelifesciences.orgnih.govresearchgate.net. Ser150 is located within a region near the active site termed the "Gly-rich loop," which is important for ATP binding elifesciences.orgelifesciences.orgnih.govresearchgate.net. Autophosphorylation at Ser150 can lead to the inactivation of the kinase, potentially by disrupting the ATP binding pocket nih.gov. This autophosphorylation event is considered a crucial step for persister cells to exit the dormant state and resume growth nih.gov.
The catalytic mechanism involves the binding of ATP and the substrate protein to the kinase domain. The conserved residues facilitate the proper orientation of ATP and the substrate for the transfer of the gamma phosphate from ATP to a serine or threonine residue on the substrate protein. The dependence on ATP and the specific roles of key residues underscore the enzymatic nature of HipA's toxic effects.
| Key Residue | Role in HipA Kinase Activity | Supporting Evidence |
| Lys181 | ATP binding | nih.govuniprot.orgresearchgate.net |
| Ser150 | Autophosphorylation site | nih.govasm.orgplos.orgresearchgate.netelifesciences.orgelifesciences.orgnih.govresearchgate.net |
| Asn314 | Mg2+ binding | nih.govasm.orgresearchgate.net |
| Asp309 | Catalytic residue | nih.govasm.orgresearchgate.net |
| Asp332 | Mg2+ binding | nih.govasm.orgresearchgate.net |
Cellular and Physiological Roles of Hipa
Induction of Dormancy and Persistence Phenotypes
The ability of HipA to induce a state of reversible growth arrest, known as dormancy or persistence, is a significant aspect of its function. This phenotypic switch allows a subpopulation of bacteria to survive conditions that would otherwise be lethal to the majority of the population.
Entry into a quiescent state mediated by HipA is primarily driven by its kinase activity and subsequent disruption of protein synthesis. HipA acts by phosphorylating specific target proteins, most notably glutamyl-tRNA synthetase (GltX). researchgate.netnih.govnih.govresearchgate.netuniprot.orgresearchgate.net This phosphorylation inhibits GltX activity, preventing the proper charging of tRNA-Glu with glutamate (B1630785). researchgate.netnih.govresearchgate.netuniprot.org The resulting accumulation of uncharged tRNA-Glu molecules leads to their binding at the ribosomal A site, a critical event that triggers the stringent response. researchgate.netnih.govresearchgate.netuniprot.org
The stringent response is a conserved bacterial stress adaptation pathway mediated by the alarmone nucleotides guanosine (B1672433) tetraphosphate (B8577671) and pentaphosphate, collectively referred to as (p)ppGpp. nih.govwikipedia.orgresearchgate.netresearchgate.netfrontiersin.orgnih.gov The presence of uncharged tRNA at the ribosome activates the enzyme RelA, which then synthesizes (p)ppGpp from GTP/GDP and ATP. researchgate.netnih.govresearchgate.netuniprot.orgwikipedia.orgresearchgate.netnih.govnih.govoup.com The resulting high levels of (p)ppGpp induce a cascade of physiological changes that lead to a state of reduced metabolic activity and growth arrest, characteristic of persistence and dormancy. researchgate.netnih.govnih.govresearchgate.netuniprot.orgpnas.org
Studies have shown that overexpression of HipA in excess of its cognate antitoxin, HipB, can inhibit protein, RNA, and DNA synthesis, leading to a dormant state in a large fraction of the cell population. asm.org This HipA-induced dormancy can be transient and reversible, with recovery possible upon expression of the HipB antitoxin. asm.org The induction of persistence by HipA appears to be a threshold-based mechanism, where a certain level of HipA expression is required to trigger entry into the dormant state. uniprot.orgpnas.org The duration of this dormancy is suggested to be related to how much the HipA level exceeds this critical threshold. uniprot.orgpnas.org Autophosphorylation of HipA has also been proposed as a mechanism that could lead to the inactivation of its kinase activity, potentially allowing cells to exit the dormant state. mdpi.com
Bacterial persistence is defined as a transient, non-heritable state of dormancy that renders a subpopulation of cells tolerant to killing by various bactericidal antibiotics. nih.govresearchgate.netpnas.orgnih.govnih.govasm.org HipA is recognized as a critical factor contributing to persistence and the resulting multidrug tolerance (MDT) in Escherichia coli. nih.govresearchgate.netuniprot.orgpnas.orgnih.govnih.govasm.orgbiorxiv.orgunam.mx
The protection conferred by the HipA-induced dormant state stems from the fact that many bactericidal antibiotics primarily target actively growing cells and their essential processes. nih.govpnas.orgnih.gov By entering a state of reduced metabolic activity and growth, persister cells effectively evade the lethal action of these drugs. HipA-mediated persistence is intimately linked to the activation of the stringent response and the accumulation of (p)ppGpp. researchgate.netnih.govresearchgate.netuniprot.orgfrontiersin.orgpnas.orgasm.org High levels of (p)ppGpp can further contribute to the persistent state by activating other inhibitors of translation, such as mRNA endonucleases. nih.govpnas.org
Mutations in hipA, such as the hipA7 allele, are known to significantly increase the frequency of persister cell formation. nih.govuniprot.orgpnas.org The hipA7 mutation is associated with a reduced interaction between the HipA toxin and its HipB antitoxin, leading to higher levels of free HipA protein and consequently increased persistence. nih.govuniprot.orgpnas.org Overexpression of wild-type HipA has also been demonstrated to lead to multidrug tolerance. asm.org The kinase activity of HipA is considered essential for its role in persister formation and the resulting antibiotic tolerance. asm.org Interestingly, even in a growth-arrested state, HipA-arrested cells maintain some metabolic activity, including glucose uptake and oxygen consumption, and can accumulate amino acids. asm.org
The impact of HipA on persistence levels can be significant. For instance, the hipA7 allele can increase the frequency of persistence by a remarkable 100 to 1,000-fold compared to wild-type strains. nih.govuniprot.org Overexpression of wild-type HipA can also lead to a substantial increase in persisters, with one study reporting a 10,000-fold difference in persister levels compared to a control strain when treated with cefotaxime. asm.org
Here is a summary of the effect of HipA and HipA7 on persistence frequency:
| Strain/Condition | Persistence Frequency (approximate) | Fold Increase vs. Wild-Type | Source |
| Wild-type E. coli | 10⁻⁶ to 10⁻⁵ | 1 | uniprot.org |
| hipA7 mutant | 10⁻⁴ to 10⁻² | 100 to 1,000 | nih.govuniprot.org |
| Wild-type HipA Overexpression | Significantly increased | Up to 10,000 (Cefotaxime) | asm.org |
The induction of persistence by HipA is closely associated with its ability to inhibit cell growth. Overexpression of HipA leads to both growth inhibition and an increase in persister cell formation. asm.org HipA-induced persistence is observed concurrently with the inhibition of translation. asm.org
However, simply blocking protein synthesis is not sufficient to induce the persistent state. pnas.orgasm.org HipA-induced persistence relies on the downstream effects of translation inhibition, particularly the (p)ppGpp-mediated activation of other factors like mRNA endonucleases, which are essential for persistence induction. nih.govpnas.org
The induction of growth arrest by HipA is dependent on exceeding a specific threshold level of the protein within the cell. uniprot.orgpnas.org When the average HipA levels in a population are close to this threshold, only a fraction of the cells will accumulate enough free HipA to trigger the transient growth arrest characteristic of persistence, leading to the coexistence of growing and dormant cells. pnas.org
Interplay with Global Stress Response Pathways
HipA's activity is intricately linked with global stress response pathways in bacteria, particularly the stringent response, enabling cells to adapt and survive under unfavorable conditions.
A key mechanism by which HipA exerts its physiological effects is through the activation of the stringent response. researchgate.netnih.govresearchgate.netuniprot.orgresearchgate.netnih.govpnas.orgbiorxiv.org This crucial bacterial stress response is orchestrated by the alarmone nucleotides (p)ppGpp. nih.govwikipedia.orgresearchgate.netresearchgate.netfrontiersin.orgnih.gov In E. coli, the synthesis and hydrolysis of (p)ppGpp are primarily controlled by two enzymes: RelA and SpoT. wikipedia.orgresearchgate.netresearchgate.netfrontiersin.orgnih.gov RelA is the primary (p)ppGpp synthetase, while SpoT is a bifunctional enzyme possessing both synthesis and hydrolysis activities. wikipedia.orgresearchgate.netresearchgate.netfrontiersin.org
As discussed earlier, HipA's phosphorylation and inhibition of glutamyl-tRNA synthetase (GltX) lead to an accumulation of uncharged tRNA-Glu. researchgate.netnih.govnih.govresearchgate.netuniprot.orgresearchgate.net The presence of these uncharged tRNAs at the ribosomal A site is the primary signal that activates RelA. researchgate.netnih.govresearchgate.netuniprot.orgwikipedia.orgresearchgate.netnih.govnih.govoup.com Activated RelA then catalyzes the synthesis of large amounts of (p)ppGpp. wikipedia.orgresearchgate.netfrontiersin.orgnih.gov
While RelA is primarily activated by amino acid starvation signals sensed at the ribosome, SpoT's activity is regulated by a wider range of factors and is involved in responding to other nutrient limitations, such as fatty acid starvation. wikipedia.orgresearchgate.netresearchgate.netfrontiersin.orgoup.com The accumulation of (p)ppGpp, whether primarily through RelA activation by HipA or other stress signals, is a central event in triggering the downstream effects of the stringent response, including the induction of persistence. researchgate.netnih.govresearchgate.netuniprot.orgfrontiersin.orgpnas.orgasm.org Experimental evidence supports the direct link between HipA expression and RelA-dependent ppGpp biosynthesis. asm.org Furthermore, the inhibitory effect of HipA on RNA synthesis is dependent on the presence of RelA. asm.org
The stringent response, mediated by (p)ppGpp, is a fundamental adaptive mechanism that allows bacteria to cope with various stress conditions beyond just amino acid starvation. researchgate.netresearchgate.netnih.gov (p)ppGpp synthesis can be enhanced by nutrient limitations such as shortages of amino acids, carbon, and iron. wikipedia.orgresearchgate.netresearchgate.net The alarmone can also accumulate in response to a broad spectrum of environmental stressors, including variations in oxygen levels, shifts to acidic pH, and exposure to darkness. researchgate.net
Persister cells, induced in part by HipA activity, exhibit tolerance not only to antibiotics but also to various environmental stresses, including low pH and nutrient starvation. researchgate.net This highlights the interconnectedness of the persistence phenotype with general stress response pathways.
The interplay between HipA-induced persistence and environmental factors is further illustrated by the effects of compounds like chloramphenicol (B1208). Chloramphenicol is a bacteriostatic antibiotic that inhibits translation and is known to suppress (p)ppGpp levels in cells experiencing amino acid starvation. asm.orgnih.gov Studies have shown that treating HipA-arrested cells with chloramphenicol leads to a decrease in intracellular ppGpp concentration. asm.org This reduction in (p)ppGpp levels subsequently relieves the inhibition of DNA and RNA synthesis caused by HipA activity and restores the cells' vulnerability to beta-lactam antibiotics. asm.org This demonstrates that environmental factors or specific chemical compounds can modulate the HipA-induced persistent state by affecting the levels of key signaling molecules like (p)ppGpp.
Contribution to Biofilm Formation and Extracellular DNA Release
The HipBA toxin-antitoxin system has been implicated in biofilm formation in Escherichia coli microbiologyresearch.orgnih.gov. Studies have shown that the hipBA system plays a significant role during biofilm development microbiologyresearch.orgnih.gov. Deletion of the HipBA TA system in E. coli can lead to a significant reduction in biofilm biomass microbiologyresearch.orgnih.govresearchgate.net. Research indicates that HipA contributes to biofilm formation through the release of extracellular DNA (eDNA) microbiologyresearch.orgnih.govresearchgate.net. eDNA is considered an important structural component of E. coli biofilms microbiologyresearch.orgnih.govresearchgate.net.
Experiments treating E. coli biofilms with DNase I, an enzyme that degrades DNA, showed a major reduction in biofilm formation in wild-type strains, while the effect was only minor in hipA mutant biofilms microbiologyresearch.orgnih.govresearchgate.net. This suggests that the eDNA present in wild-type biofilms is crucial for their structure and that HipA is involved in its presence microbiologyresearch.orgnih.govresearchgate.net. Furthermore, the inactivation of HipA has been shown to reduce the level of eDNA in biofilms microbiologyresearch.orgnih.govresearchgate.net. Adding genomic DNA to hipA mutant biofilms stimulated biofilm formation, indicating that the lack of eDNA is a limiting factor in these mutants microbiologyresearch.orgnih.govresearchgate.net. The mechanism by which HipA enhances eDNA release may involve increased cell lysis microbiologyresearch.orgnih.govresearchgate.net.
The following table summarizes the observed effects of HipA on biofilm formation and eDNA release:
| Strain/Treatment | Biofilm Biomass (Relative to Wild-Type) | Effect of DNase I Treatment | eDNA Level in Biofilm | Cell Lysis |
| Wild-type E. coli BW25113 | 1.0 | Major Reduction | High | Significant |
| hipA mutant E. coli BW25113 | Significantly Reduced | Minor Effect | Reduced | Less |
| hipA mutant + Genomic DNA | Stimulated Biofilm Formation | Not Specified | Increased | Not Specified |
Role in Bacteriophage Defense and Mobile Genetic Element Stability
Toxin-antitoxin modules, including HipBA, function in the genetic stability of mobile genetic elements and bacteriophage defense asm.orgnih.govplos.org. TA systems can stabilize genomic islands or prophages through a mechanism known as postsegregational killing (PSK), which ensures the maintenance of these elements by killing cells that lose them, thereby creating an "addiction" to the element within the bacterial population frontiersin.orgresearchgate.net.
While the search results directly linking HipA specifically to bacteriophage defense were limited, the broader context of TA systems indicates their role in inhibiting phages mdpi.com. TA systems are reported to play crucial roles in maintaining plasmid stability and inhibiting phages mdpi.com. Some studies suggest that TA systems contribute to the maintenance of mobile genetic elements like genomic islands after excision, although they may not directly affect the excision process itself frontiersin.orgresearchgate.net.
Manipulation of Intracellular Amino Acid Balance by HipA
HipA, as a serine/threonine kinase, inhibits protein synthesis, which is linked to its role in manipulating intracellular amino acid balance ontosight.aiasm.orgnih.gov. In E. coli, HipA phosphorylates glutamyl-tRNA synthetase (GltX) on a conserved serine residue (Ser239) elifesciences.orguniprot.orguniprot.orgnih.gov. This phosphorylation inhibits the aminoacylation activity of GltX, meaning it prevents GltX from properly charging tRNA(Glu) with glutamate uniprot.orguniprot.orgnih.gov.
The inhibition of GltX leads to an increase in uncharged tRNA(Glu) uniprot.orguniprot.org. The accumulation of uncharged tRNAs at the ribosome triggers the stringent response, a critical bacterial stress response mediated by the enzymes RelA and SpoT uniprot.orguniprot.orgnih.govnih.gov. The stringent response, characterized by the accumulation of the signaling molecule (p)ppGpp, leads to a global inhibition of macromolecular synthesis, including replication, transcription, translation, and cell wall synthesis uniprot.orguniprot.org. This widespread inhibition reduces cell growth and induces a state of dormancy, contributing to persistence and multidrug tolerance asm.orguniprot.orguniprot.org.
In essence, HipA's kinase activity disrupts the balance of charged tRNAs, specifically increasing uncharged tRNA(Glu), which in turn initiates a cascade of events leading to a shutdown of protein synthesis and entry into a persistent state.
The mechanism can be summarized as follows:
HipA phosphorylates GltX.
Phosphorylated GltX cannot efficiently charge tRNA(Glu).
Accumulation of uncharged tRNA(Glu).
Activation of the stringent response via RelA/SpoT and (p)ppGpp synthesis.
Global inhibition of macromolecular synthesis.
Reduced growth and induction of persistence/dormancy.
In other bacteria, such as Caulobacter, a HipA homolog (HipA2) has been shown to manipulate intracellular amino acid balance by deactivating tryptophanyl-tRNA synthetase through phosphorylation, leading to the accumulation of free tryptophan nih.gov. This highlights that while the general mechanism involves targeting tRNA synthetases, the specific target and downstream signaling pathway can vary between species nih.gov.
Regulatory Mechanisms Governing Hipa Activity and Expression
Post-Translational Control of HipA
Post-translational mechanisms primarily involve direct interactions with other proteins that modulate HipA's toxic activity or stability.
Antitoxin (HipB) Neutralization of HipA Toxicity
The primary mechanism for neutralizing HipA toxicity is the formation of a stable complex with its cognate antitoxin, HipB. HipB is a DNA-binding protein that forms a heterotetramer complex with HipA, typically in a HipA₂HipB₂ configuration in E. coli and Shewanella oneidensis uniprot.orgasm.org. This complex formation is essential for inhibiting HipA's kinase activity, which is responsible for inducing dormancy asm.orgasm.org.
HipB binding to DNA, specifically to operator sites in the hipBA promoter region, can induce a significant bend in the DNA uniprot.org. This DNA bending is thought to bring together HipA molecules, promoting their dimerization and blocking the HipA active site, thereby inactivating its toxic function uniprot.org. Studies have shown that HipB interacts with HipA via both its N and C domains, and in the presence of the toxin, the C-terminus of HipB can remain unstructured in the complex plos.org. The interaction between HipB and HipA is crucial for suppressing HipA-mediated growth inhibition asm.orgresearchgate.net. The toxic effect of HipA is effectively neutralized by HipB uniprot.org.
The phosphorylation state of HipA can influence its interaction with HipB. Phosphorylated HipA has been shown to bind with a markedly higher affinity to the HipB:DNA complex compared to non-phosphorylated HipA, suggesting that phosphorylation is an important factor in persistence regulation oup.comoup.com.
Proteolytic Degradation of HipB by Cellular Proteases (e.g., Lon protease)
The balance between HipA and HipB levels is critical for determining the cellular state. A key mechanism for activating HipA is the degradation of the labile HipB antitoxin by cellular proteases. The ATP-dependent Lon protease has been identified as the primary protease responsible for HipB proteolysis in E. coli plos.orgnih.govnih.gov.
Studies using protease-deficient strains have demonstrated that HipB is stabilized in a lon(-) background, indicating that Lon is the main protease involved in HipB degradation in vivo nih.govnih.gov. In vitro degradation assays have confirmed that Lon degrades HipB, and this process is dependent on the presence of ATP and MgCl₂ nih.gov. The degradation of HipB by Lon protease is influenced by the unstructured carboxy-terminal stretch of HipB nih.govnih.gov. Increased activity of Lon, which can be upregulated during stress conditions, leads to faster degradation of HipB and the release of active HipA plos.orgplos.orgresearchgate.net. Degradation of HipB within the HipA-HipB complex or when HipB is bound to operator DNA is inhibited uniprot.org.
Allosteric Regulation of HipA Activity
While the primary mode of HipA inhibition involves direct binding by HipB, there is evidence suggesting allosteric regulation of HipA activity. The interaction of the HipB dimer with DNA can induce long-range allosteric communication to the HipA-HipB interface nih.govresearchgate.net. This allosteric effect, mediated by conformational changes in HipB upon DNA binding, can increase the interactions between the HipB dimer and HipA proteins, contributing to the sequestration and inactivation of HipA nih.gov.
Autophosphorylation of HipA at a conserved serine residue (Ser150 in E. coli) near the active site is also a form of post-translational modification that regulates its activity asm.orgelifesciences.org. This autophosphorylation is coupled to conformational changes in a region called the phosphorylation loop oup.comnih.gov. Two distinct conformations of the Gly-rich loop near the active site are observed depending on the phosphorylation state of Ser150 and ATP binding elifesciences.org. While HipA autophosphorylation is required for its toxicity and antibiotic resistance conferred by its overexpression, it can also inhibit its own kinase activity asm.orgelifesciences.orgnih.gov.
Transcriptional and Translational Regulation
The expression levels of HipA and HipB are also tightly controlled at the transcriptional and translational levels, influencing the intracellular HipA:HipB ratio and thus HipA activity.
Threshold-Based Activation of HipA Expression
The induction of the persistent state by HipA is often described as a threshold-based mechanism. Persistence is induced when the level of active HipA exceeds a certain threshold within the cell nih.govunam.mxresearchgate.net. This threshold is influenced by the level of HipB antitoxin; higher levels of HipB require higher levels of HipA to cross the threshold and induce persistence researchgate.net.
The hipBA operon is autoregulated by the HipBA complex. The HipB antitoxin, often in complex with HipA, acts as a transcriptional repressor by binding to operator sites in the hipBA promoter region uniprot.orgasm.orgasm.orgplos.orgunam.mx. This negative feedback loop helps maintain low levels of HipA under normal growth conditions. Fluctuations in HipB levels, particularly its degradation by Lon protease under stress, can lead to an increase in the free HipA concentration, potentially exceeding the threshold for persistence induction plos.orgresearchgate.net.
Single-cell studies have supported the concept of a threshold, showing that HipA expression can lead to a mixed population of dormant and growing cells depending on whether the HipA level in individual cells crosses the critical threshold researchgate.net.
Translational Coupling of hipA and hipB
The hipA and hipB genes are located in an operon, with hipB typically located upstream of hipA asm.orgasm.org. In E. coli, the genes overlap by a single base pair, suggesting that their translation is coupled asm.org. Translational coupling ensures that the expression of HipA is linked to the expression of HipB, which is crucial for maintaining an appropriate stoichiometry between the toxin and antitoxin. This coupling helps prevent the accumulation of free, toxic HipA under normal conditions by ensuring that sufficient HipB is produced to neutralize the co-synthesized HipA researchgate.net.
The coordinated expression through translational coupling, combined with the differential stability of HipA and the labile HipB, contributes to the dynamic regulation of the HipA:HipB ratio, allowing for rapid shifts in HipA activity in response to environmental cues or cellular stress.
Genetic Determinants of HipA Function
The genetic basis of HipA activity is primarily rooted in the sequence of the hipA gene itself and its interaction with the hipB antitoxin gene within the hipBA operon. Mutations within hipA can alter its stability, interaction with HipB, kinase activity, and ultimately its ability to induce dormancy and persistence.
Analysis of Gain-of-Function Alleles (e.g., hipA7 mutation)
Gain-of-function mutations in hipA are particularly notable for their association with a significant increase in the frequency of persister cells within a bacterial population. The hipA7 allele of Escherichia coli K-12 is the most extensively studied example, identified as the first genetic locus linked to high persistence nih.govtci-chemical-trading.comidentifiers.orguniprot.org. Strains carrying the hipA7 allele exhibit a 100- to 1,000-fold increase in persistence compared to wild-type strains nih.govtci-chemical-trading.comidentifiers.org.
The hipA7 allele is characterized by two specific point mutations resulting in amino acid substitutions in the HipA protein: Glycine at position 22 is replaced by Serine (G22S), and Aspartate at position 291 is replaced by Alanine (B10760859) (D291A) nih.govidentifiers.orguniprot.org. Research indicates that both of these mutations are necessary for the full phenotypic expression of high persistence conferred by hipA7 uniprot.org. Further analysis has suggested that the G22S substitution is the primary contributor to the multidrug tolerance phenotype, while the D291A mutation may have a moderating effect identifiers.orgmicrobenotes.com.
These gain-of-function mutations, including G22S and D291A in hipA7, as well as other identified mutations like P86L and D88N, are located in the N-subdomain-1 of the this compound identifiers.orgmicrobenotes.com. This region is spatially distant from the HipA kinase active site and the HipB binding interface in certain complex structures identifiers.orgmicrobenotes.com. Structural studies of higher-order HipA-HipB-promoter complexes have revealed that HipA forms dimers through interactions involving the N-subdomain-1 identifiers.orgmetabolomicsworkbench.org. The high-persistence mutations in this subdomain appear to weaken or diminish HipA-HipA dimerization, which in turn is thought to unleash HipA's toxic activity by reducing the occlusion of its active site within the dimer interface identifiers.orgmetabolomicsworkbench.org.
The functional consequence of these gain-of-function mutations, particularly in hipA7, is a decreased affinity of the HipA toxin for its cognate antitoxin, HipB uniprot.orgudel.edu. This reduced interaction leads to elevated levels of free, active this compound in the cell uniprot.orgudel.edu. The presence of sufficient levels of active HipA is then able to induce the persister state udel.edu. Notably, the expression of the hipA7 allele alone, even in the absence of hipB, is sufficient to confer the high persistent phenotype uniprot.org.
The clinical relevance of hipA7 and other gain-of-function hipA mutations has been established by their identification in clinical isolates of uropathogenic E. coli nih.govtci-chemical-trading.comidentifiers.orgmicrobenotes.comguidetopharmacology.org. This finding directly links these genetic determinants to the phenomenon of persistence observed in recalcitrant infections identifiers.orgguidetopharmacology.org.
The mechanism by which hipA7 promotes persistence involves the induction of (p)ppGpp synthesis. The high persistence phenotype conferred by hipA7 is dependent on the presence of the (p)ppGpp synthetase RelA and the bifunctional enzyme SpoT, highlighting the intricate link between this gain-of-function allele and the stringent response pathway uniprot.orgnih.gov.
| Mutation in HipA7 | Amino Acid Change | Location | Primary Effect | Phenotypic Consequence |
| hipA7 | G22S, D291A | N-subdomain-1 | Decreased HipA-HipB affinity, Reduced HipA dimerization | Increased persistence (100-1000 fold), Multidrug tolerance, Cold-sensitivity nih.govidentifiers.orguniprot.orgmicrobenotes.commetabolomicsworkbench.orgudel.edu |
| G22S | G22S | N-subdomain-1 | Primarily confers multidrug tolerance | High persistence identifiers.orgmicrobenotes.com |
| D291A | D291A | N-subdomain-1 | Dampening effect on MDT conferred by G22S | Contributes to full hipA7 phenotype identifiers.orguniprot.orgmicrobenotes.com |
Mutational Analysis of Active Site and Autophosphorylation Sites
HipA functions as a serine/threonine-protein kinase, and its catalytic activity is fundamental to its toxic effect and its ability to induce persistence udel.eduresearchgate.netrcsb.org. Mutational analysis targeting the kinase active site and autophosphorylation sites has been crucial in dissecting the molecular mechanism of HipA.
HipA undergoes autophosphorylation, a process where the kinase phosphorylates itself researchgate.net. In E. coli K-12, Serine at position 150 (Ser150) has been identified as the primary, and possibly unique, site of HipA autophosphorylation researchgate.net. Phosphorylation at Ser150 is reported to induce a conformational change in the Gly-rich loop, a region near the active site. This change causes the loop to move outwards, which is thought to prevent ATP binding and consequently inactivate the kinase.
Mutations that abolish or impair HipA's kinase activity or its ability to be autophosphorylated significantly impact its function. Replacing Ser150 with Alanine (S150A), a mutation that prevents autophosphorylation, results in a protein that is unable to halt cellular growth when overexpressed and is defective in promoting multidrug tolerance researchgate.net. Similarly, mutations in key catalytic residues within the kinase active site render HipA inactive. The conserved Aspartate at position 309 (Asp309) is a critical residue in the HipA kinase active site researchgate.net. Substitution of Asp309 with Glutamine (D309Q) leads to a mutant protein that loses the ability to inhibit cell growth upon overexpression and is impaired in conferring multidrug tolerance researchgate.net. Another important residue is Aspartate 332 (Asp332) in the Mg2+-binding site; its replacement with Glutamine also results in an inactive protein researchgate.net.
Studies involving these kinase-dead or autophosphorylation-deficient mutants have demonstrated that the protein kinase activity of HipA is essential for the induction of persister cell formation and the resulting multidrug tolerance researchgate.net. Overexpression of these mutant proteins, unlike wild-type HipA, results in essentially normal cell growth, suggesting that the autophosphorylating activity and subsequent kinase activity are crucial for the dormancy characteristic of persister cells researchgate.net.
The primary known in vivo target of HipA phosphorylation is glutamyl-tRNA synthetase (GltX) nih.govudel.edurcsb.org. HipA phosphorylates GltX at Serine 239 (Ser239), which inhibits GltX's ability to charge tRNAGlu nih.govudel.edurcsb.org. The resulting accumulation of uncharged tRNAGlu activates the ribosome-associated RelA protein, leading to the synthesis of the alarmone (p)ppGpp nih.govudel.edunih.govrcsb.org. Elevated levels of (p)ppGpp trigger the stringent response, a global regulatory program that includes inhibition of macromolecular synthesis (replication, transcription, and translation) and ultimately leads to a state of reduced growth or dormancy, contributing to persistence and multidrug tolerance udel.edurcsb.org.
Interestingly, while autophosphorylation of HipA at Ser150 appears to inactivate the kinase, this is distinct from the regulation observed in some HipA homologs, such as HipT, where phosphorylation at a different site can prevent antitoxin binding. This highlights the diverse regulatory mechanisms within the Hip kinase family.
| Mutation Site | Amino Acid Change | Effect on HipA Activity | Phenotypic Consequence upon Overexpression |
| Autophosphorylation Site | S150A | Prevents autophosphorylation, Kinase inactive | Loss of growth arrest, Defective in multidrug tolerance researchgate.net |
| Kinase Active Site | D309Q | Kinase inactive | Loss of growth arrest, Defective in multidrug tolerance researchgate.net |
| Mg2+-binding Site | D332Q | Kinase inactive | Loss of growth arrest, Defective in multidrug tolerance researchgate.net |
Advanced Methodologies for Hipa Research
Structural Determination Techniques
Understanding the three-dimensional structure of HipA and its complexes is fundamental to deciphering its molecular mechanisms. Various techniques are employed to achieve this, providing atomic-level detail and information about protein interactions.
X-ray crystallography has been a pivotal technique in revealing the structural basis of HipA function and regulation. This method allows researchers to determine the atomic arrangement within HipA protein crystals and its complexes with interacting molecules. Studies have utilized X-ray crystallography to determine and compare the structures of several HipA complexes, demonstrating that HipA possesses a serine/threonine protein kinase fold and tightly binds adenosine (B11128) triphosphate (ATP), a characteristic of kinases guidetopharmacology.orgwikipedia.org. The structure of the Escherichia coli HipAB:DNA complex (PDB: 3DNV) has been solved, providing insight into how the antitoxin HipB interacts with HipA and DNA fishersci.camims.comfishersci.ie. Furthermore, the structure of HipA in complex with a non-hydrolyzable ATP analogue has shown that HipA autophosphorylation is coupled with an unusual conformational change in its phosphorylation loop fishersci.ca. Crystallographic studies have also investigated the HipAB complex from Shewanella oneidensis (PDB: 4PU3) bound to DNA, offering a second example of such complexes alongside the E. coli system fishersci.camims.com. Access codes for crystallographic coordinates and structure factors, such as 4PU3, 4PU4, 4PU5, 4PU7, and 4PU8, have been deposited in the Protein Data Bank fishersci.ca. For Haemophilus influenzae, X-ray crystallography has been used to investigate its three-component HipBA system, providing structural analysis of the N-terminal domain of the HipA toxin (PDB: 7czo) wikipedia.org.
Proteomic and Phosphoproteomic Approaches
Proteomic and phosphoproteomic methods are essential for identifying HipA substrates, understanding the dynamics of phosphorylation, and investigating protein turnover during different physiological states like persistence and resuscitation.
Quantitative mass spectrometry, particularly using techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), has revolutionized the identification of HipA substrates and the study of phosphorylation dynamics. This approach allows for the comparison of protein and phosphorylation levels between different cellular conditions. SILAC-based quantitative phosphoproteomics has been applied to identify endogenous substrates of HipA and its variant HipA7 in Escherichia coli wikipedia.orgdsmz.defishersci.cafishersci.ca. These studies confirmed that glutamate-tRNA ligase (GltX) is a main substrate of both HipA and HipA7, likely being the primary determinant of persistence wikipedia.orgdsmz.de. Importantly, HipA was found to phosphorylate several additional substrates involved in translation, transcription, and replication, including ribosomal protein L11 (RplK) and the negative modulator of replication initiation, SeqA wikipedia.orgdsmz.dedsmz.de. In contrast, HipA7 showed reduced kinase activity and targeted a more limited substrate pool when expressed at moderate levels wikipedia.orgdsmz.de. Quantitative phosphoproteomics based on SILAC and in vitro kinase assays have also been used to study HipA-family Ser/Thr kinase HipH (YjjJ) in E. coli, demonstrating its phosphorylation of specific targets like ribosomal protein RpmE and the carbon storage regulator CsrA wikipedia.orgwikipedia.org. Proteome and phosphoproteome analyses have also confirmed the Ser/Thr kinase activity of HipA in Klebsiella pneumoniae and identified its autophosphorylation site at S150, as well as shared substrates with its E. coli counterpart wikipedia.org.
Mass spectrometry-based proteomic approaches are also employed to investigate protein turnover during bacterial persistence and resuscitation. Dynamic SILAC pulse-labeling, combined with MS analysis, has been used for time-resolved analysis of protein abundances during HipA-induced persistence and HipB-mediated resuscitation in E. coli wikipedia.orgwikipedia.orgereztech.comwikipedia.orgamericanelements.com. This method selectively labels newly synthesized proteins, enabling the determination of protein half-lives under growth-inhibited conditions wikipedia.org. Analysis of newly synthesized proteins during persistence revealed reduced metabolism, cell division, and cellular respiration, while proteins involved in general stress response and translation showed higher abundance and turnover wikipedia.org. This approach has provided the first global analysis of protein synthesis in persisting and resuscitating bacterial cells wikipedia.org.
Genetic and Biochemical Assays
Genetic and biochemical assays provide crucial functional validation and mechanistic details regarding HipA activity and regulation. In vitro kinase assays are routinely used to examine the kinase activity of HipA and identify specific phosphorylation sites. These assays have shown that HipA undergoes autophosphorylation in the presence of ATP, with serine 150 identified as a unique site of autophosphorylation in E. coli HipA fishersci.no. Assays of candidate proteins have been performed to identify targets for HipA, demonstrating that EF-Tu interacts strongly with HipA in the presence of ATP guidetopharmacology.orgwikipedia.org. Cell-growth assays are used to assess the toxic effect of HipA overexpression and the ability of HipB to rescue growth inhibition wikipedia.org. Bacterial two-hybrid methods are employed to verify protein-protein interactions, such as the interaction between HipA and HipB americanelements.com. Electrophoretic mobility shift assays (EMSA) are used to study the binding of HipB to the hipBA operon DNA, which is involved in transcriptional repression americanelements.com.
Genetic Screens for Suppressors and Modifiers of HipA Toxicity
Genetic screens are powerful tools for identifying genes or mutations that either alleviate (suppressors) or enhance (modifiers) the toxic effects of HipA overexpression. These screens can involve libraries of genetic mutations or overexpression constructs introduced into a bacterial strain where HipA expression is inducible. By observing changes in growth or survival phenotypes upon HipA induction, researchers can pinpoint genetic elements that interact with or influence the HipA pathway.
For example, a gain-of-function variant, HipA7, has been studied, and genetic approaches have been used to understand its increased persistence phenotype despite lower toxicity compared to wild-type HipA. proteomexchange.org Screens can help identify novel substrates or interacting partners whose alteration affects HipA's activity or the cellular response to its toxicity. Such screens have been instrumental in linking HipA toxicity to its kinase activity and identifying downstream effectors. nih.govasm.org
Bacterial Two-Hybrid Systems for Protein-Protein Interaction Verification
Bacterial two-hybrid (B2H) systems are widely used to detect and verify direct physical interactions between two proteins within a bacterial cell, typically Escherichia coli. creative-biolabs.compasteur.frspringernature.comnih.gov The system is based on reconstituting a functional transcription factor when the two proteins of interest, fused to separate domains of the transcription factor, interact. This reconstitution leads to the activation of a reporter gene, providing a measurable signal (e.g., growth on selective media or production of a colored/fluorescent product) indicating an interaction. creative-biolabs.compasteur.frspringernature.comnih.govresearchgate.net
B2H systems are valuable for studying HipA's interactions with its cognate antitoxin HipB and identifying other potential protein partners. nih.govuniprot.org For instance, the interaction between HipA and HipB, which forms a complex that represses the hipBA operon transcription, can be verified using this method. nih.govuniprot.org B2H can also be adapted for drug discovery to screen for compounds that disrupt specific protein interactions involving HipA. creative-biolabs.com
Electrophoretic Mobility Shift Assays (EMSA) for DNA-Protein Interactions
Electrophoretic Mobility Shift Assays (EMSA), also known as gel shift or gel retardation assays, are used to detect and characterize the binding of a protein to a specific DNA sequence. thermofisher.comnih.gov The principle relies on the fact that a protein-DNA complex migrates slower than free DNA during non-denaturing gel electrophoresis, resulting in a "shift" in the position of the DNA band. thermofisher.comnih.gov
While HipA is primarily known as a protein kinase, its partner HipB is a DNA-binding protein that regulates the hipBA operon. nih.govuniprot.org EMSA is crucial for studying the interaction between HipB and the hipBA promoter region, and can also be used to investigate if the HipA-HipB complex or HipA alone has any DNA binding activity or influences HipB's DNA binding. uniprot.orgresearchgate.net Studies have shown that the HipA-HipB complex can bind to operator DNA and induce a bend, which is important for transcriptional repression. uniprot.org
In Vitro Kinase Activity Assays
In vitro kinase activity assays are essential for confirming and characterizing the enzymatic function of HipA as a protein kinase. These assays involve incubating purified this compound with potential substrates (such as other proteins or artificial substrates) and a source of phosphate (B84403) (typically ATP, often labeled with a radioactive isotope like ³²P or a non-radioactive tag). Phosphorylation of the substrate by HipA is then detected, commonly by separating the proteins using gel electrophoresis and visualizing the incorporated phosphate. nih.govnih.gov
These assays have demonstrated that HipA is a serine kinase capable of autophosphorylation. nih.govasm.orgnih.gov Research using in vitro kinase assays has identified key residues in HipA's active site and autophosphorylation site (Ser150) that are critical for its kinase activity and subsequent biological functions like growth arrest and persister formation. nih.govasm.orgnih.gov While initial attempts with universal substrates like casein and histone were unsuccessful, suggesting substrate specificity, later studies identified physiological substrates such as glutamyl-tRNA synthetase (GltX) and ribosomal protein L11. proteomexchange.orgnih.govfrontiersin.org
Table 1: Summary of In Vitro HipA Kinase Activity Findings
| HipA Variant | Autophosphorylation (in vitro) | Substrate Phosphorylation (in vitro) | Key Residues for Activity | Associated Phenotypes (in vivo) |
| Wild-type | Yes (Ser150) nih.govasm.orgnih.gov | Yes (e.g., GltX, L11) proteomexchange.orgfrontiersin.org | Asp309, Asp332 nih.govasm.orgnih.gov | Growth arrest, Persister formation nih.govasm.orgnih.gov |
| S150A Mutant | No nih.gov | Defective nih.gov | Ser150 nih.govasm.orgnih.gov | Loss of growth arrest and persister formation nih.govasm.orgnih.gov |
| D309Q Mutant | Defective nih.govasm.orgnih.gov | Defective nih.govasm.orgnih.gov | Asp309 nih.govasm.orgnih.gov | Loss of growth arrest and persister formation nih.govasm.orgnih.gov |
| D332Q Mutant | Defective nih.govasm.orgnih.gov | Defective nih.govasm.orgnih.gov | Asp332 nih.govasm.orgnih.gov | Loss of growth arrest and persister formation nih.govasm.orgnih.gov |
Live-Cell Imaging and Single-Cell Analysis (e.g., Time-Lapse Microscopy for Expression and Growth Arrest)
Live-cell imaging, particularly time-lapse microscopy coupled with single-cell analysis, provides a dynamic view of HipA expression and its effects on individual bacterial cells over time. researchgate.netwikipedia.orgnih.gov This approach allows researchers to observe heterogeneous responses within a population that might be masked in bulk measurements. By using fluorescent reporters linked to HipA expression or cellular processes affected by HipA (like growth or translation), the timing and extent of HipA induction, the resulting growth arrest, and eventual recovery or persistence can be tracked in single cells. researchgate.netwikipedia.orgnih.govelifesciences.org
Time-lapse microscopy has revealed that HipA overexpression leads to a transient growth arrest in E. coli, even under continuous induction, with cells eventually resuming growth. nih.gov Single-cell analysis can help understand the stochastic nature of persister cell formation, which is linked to HipA activity, and identify the physiological states or factors within individual cells that predispose them to enter a persistent state. researchgate.net Techniques like the mother machine microfluidic device enable long-term, high-throughput tracking of single cells for such studies. elifesciences.org
Table 2: Observations from Live-Cell Imaging of HipA Activity
| Observation | Technique Used | Key Finding | Reference |
| Growth Arrest Dynamics | Time-lapse microscopy | HipA induction causes transient growth arrest; cells eventually resume growth. | nih.gov |
| Population Heterogeneity | Single-cell analysis, Time-lapse microscopy | Reveals varied responses to HipA within a population. | researchgate.net |
| Persister Cell Formation | Single-cell analysis, Time-lapse microscopy | Helps link physiological state to persistence and growth arrest probability. | researchgate.net |
| HipA Expression Monitoring | Live-cell imaging with fluorescent reporters | Allows tracking of HipA levels in individual cells over time. | wikipedia.org |
Broader Implications and Future Research Trajectories
Understanding Fundamental Mechanisms of Bacterial Stress Response and Survival
Research on HipA has illuminated how bacteria employ sophisticated molecular mechanisms to navigate unfavorable environments. The ability of HipA to induce a reversible growth arrest allows a subpopulation of cells to survive stresses that would be lethal to the majority of the population preprints.orgpnas.orgasm.orgresearchgate.net. This "bet-hedging" strategy ensures the survival of the bacterial population, even if a small fraction enters the persistent state pnas.org. Investigations into the specific environmental cues that trigger HipA activation, such as antibiotic treatment, nutrient starvation, or entry into stationary phase or biofilms, are crucial for a comprehensive understanding of bacterial stress responses and survival strategies researchgate.netasm.orgmdpi.comresearchgate.net.
Investigating Functional Redundancy and Cross-Talk with Other TA Systems
Bacteria, particularly E. coli, harbor multiple TA systems, many of which have been implicated in persister cell formation pnas.orgnih.govmdpi.comresearchgate.netasm.org. The presence of multiple TA systems raises questions about functional redundancy and potential cross-talk between these modules mdpi.comasm.orgasm.orgoup.com. While HipA is a well-characterized inducer of persistence, research suggests that other TA systems, such as RelE, MazF, and TisB, also contribute to this phenotype, sometimes through distinct mechanisms pnas.orgnih.govmdpi.complos.org.
Future research aims to delineate the extent of functional overlap and the nature of interactions between HipA and other TA systems. Studies have shown that activation of HipA can influence the expression or activity of other TA systems, suggesting a complex regulatory network pnas.orgnih.govasm.orgnih.gov. Understanding this cross-talk is vital because the combined or synergistic action of multiple TA systems may contribute to the high frequency of persister formation observed under certain conditions asm.orgoup.com. Investigating this redundancy and cross-regulation could reveal novel targets for therapeutic intervention aimed at reducing persister populations oup.com.
Exploring the Role of HipA Homologs in Diverse Bacterial Species and Pathogens
HipA homologs are found across a wide range of bacterial species, including many important pathogens asm.orgasm.orgbiorxiv.orgnih.govresearchgate.net. Phylogenetic analyses have revealed significant diversity among HipA-like kinases and their associated TA gene organizations asm.orgbiorxiv.orgnih.govresearchgate.net. Exploring the function of these homologs in diverse bacterial contexts is a crucial area of research.
Studies have begun to characterize HipA homologs in species beyond E. coli, such as Klebsiella pneumoniae and Caulobacter crescentus asm.orgplos.org. These studies indicate that while the core function of inducing growth arrest and contributing to persistence may be conserved, there can be variations in their specific targets and regulatory mechanisms asm.orgplos.orgresearchgate.net. For instance, C. crescentus encodes three HipBA modules, and their HipA homologs target different aminoacyl-tRNA synthetases asm.orgbiorxiv.orgresearchgate.net. Understanding the roles of HipA homologs in pathogens is particularly relevant for addressing chronic and recurrent infections where persister cells are believed to play a significant role researchgate.netpnas.orgmdpi.comresearchgate.netasm.org.
A comprehensive phylogenetic analysis identified seven novel Hip kinase families, highlighting the evolutionary diversity of these proteins asm.orgbiorxiv.orgnih.govresearchgate.net. These diverse homologs are encoded by TA modules with at least 10 different genetic organizations, suggesting varied regulatory strategies asm.orgbiorxiv.orgnih.govresearchgate.net.
Unraveling the Precise Signaling Events and Downstream Cascades Triggered by HipA
While it is established that HipA functions as a kinase and phosphorylates targets like glutamyl-tRNA synthetase (GltX) to inhibit translation and induce the stringent response, the precise signaling events and downstream cascades triggered by HipA are still being unraveled preprints.orguni-tuebingen.deresearchgate.netasm.orgpnas.orgnih.govplos.orgresearchgate.netnih.govuniprot.org.
Research indicates that HipA's activity leads to the accumulation of uncharged tRNA, which activates RelA and the production of (p)ppGpp, a key signaling molecule in the stringent response preprints.orgresearchgate.netpnas.orgnih.govasm.orguniprot.org. (p)ppGpp then globally alters gene expression and metabolic activity, leading to the dormant state preprints.orgpnas.orgnih.govasm.org. However, the full spectrum of HipA's phosphorylation targets and the exact mechanisms by which these phosphorylation events lead to the persistent state are areas of ongoing investigation uni-tuebingen.deplos.orgresearchgate.net. Proteomic studies have identified additional potential substrates of HipA beyond GltX, suggesting that HipA may have pleiotropic effects on various cellular processes uni-tuebingen.deplos.orgresearchgate.net. Further research is needed to fully map the signaling network controlled by HipA and understand how these signals converge to induce and maintain dormancy.
Conceptual Advances in Bacterial Dormancy and Persister Cell Biology
Research on HipA has significantly contributed to the conceptual understanding of bacterial dormancy and persister cell biology. The discovery of HipA and its role in dramatically increasing persister frequency provided early evidence for the genetic basis of persistence pnas.orgpnas.orgmdpi.comasm.orguniprot.org. HipA-mediated persistence exemplifies how a transient, non-genetic switch can lead to antibiotic tolerance pnas.orgmdpi.comasm.org.
Q & A
Q. What molecular mechanisms underlie HipA-mediated multidrug tolerance in Escherichia coli?
HipA induces bacterial persistence by phosphorylating elongation factor Tu (EF-Tu) at Thr382, disrupting its ability to bind aminoacyl-tRNA and halting translation. Structural studies reveal HipA adopts a eukaryotic serine/threonine kinase fold, with ATP-binding residues (e.g., Asp309) critical for activity. HipB, its antitoxin, sequesters HipA in a DNA-bound complex, inducing conformational inactivation . Methodologically, kinase activity is validated via in vitro phosphorylation assays (e.g., using radiolabeled ATP) and structural analysis (X-ray crystallography) .
Q. How does HipB regulate HipA activity and hipBA operon expression?
HipB binds HipA in a 2:1 stoichiometry, forcing HipA into an "open" conformation that disrupts substrate access. HipB also bends DNA by ~70°, enabling transcriptional repression. Co-expression assays show HipA stabilizes HipB-DNA binding, enhancing repression . Key methods include electrophoretic mobility shift assays (EMSAs) to study DNA binding and isothermal titration calorimetry (ITC) to quantify HipA-HipB interactions .
Advanced Research Questions
Q. How do conformational dynamics and autophosphorylation regulate HipA’s functional states?
HipA exists in phosphorylation-competent ("out-state") and inactive ("in-state") conformations. Ion mobility mass spectrometry (IM-MS) identifies two populations: non-phosphorylated HipA (50767.6 Da) and a phosphorylated form (50878.1 Da) . Molecular dynamics simulations reveal metastable states with solvent-exposed Ser150, enabling autophosphorylation. This phosphorylation induces structural disorder, ejecting a regulatory loop and inactivating HipA .
Q. What experimental contradictions exist regarding HipA’s role in persistence versus toxicity?
- Contradiction : HipA7 (a hyperactive mutant) increases persistence 1000-fold but shows reduced toxicity compared to wild-type HipA .
- Resolution : HipA7’s persistence phenotype depends on ppGpp synthetase (RelA), linking translation inhibition to stringent response activation. Toxicity assays (e.g., growth arrest in liquid culture) and single-cell microfluidics differentiate persistence (stochastic dormancy) from acute toxicity .
Q. How can HipA be targeted to reduce multidrug-tolerant persisters?
Virtual screening and surface plasmon resonance (SPR) identified small-molecule inhibitors (e.g., compound C10) binding HipA’s ATP pocket. The HipA(D309Q) mutant (kinase-dead) is used for SPR due to reduced toxicity. Inhibitors reduce persister frequency by >50% in E. coli biofilms .
Methodological Focus
Q. What techniques resolve HipA’s structural and dynamic properties?
- X-ray crystallography : Solved HipA’s kinase domain (2.8 Å resolution) and HipA-HipB-DNA complex (3.2 Å), revealing ATP-binding motifs and DNA-bending .
- Ion mobility MS : Detects conformational populations (e.g., phosphorylated vs. non-phosphorylated HipA) .
- Crosslinking MS : Maps transient interactions (e.g., HipA-EF-Tu binding) .
Q. How is HipA’s kinase activity quantified in vitro?
- Kinase assays : Use γ-³²P-ATP and EF-Tu/EF-Tu peptide substrates, followed by autoradiography or phospho-specific antibodies .
- ITC : Measures ATP-Mg²⁺ binding affinity (Kd = 15.0 µM for wild-type HipA) .
Key Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
